molecular formula C17H16N2O2 B2834146 6-[(Quinolin-8-yl)methyl]-6-azaspiro[3.4]octane-5,7-dione CAS No. 2138122-84-4

6-[(Quinolin-8-yl)methyl]-6-azaspiro[3.4]octane-5,7-dione

Cat. No.: B2834146
CAS No.: 2138122-84-4
M. Wt: 280.327
InChI Key: FVIQZBYSRXDQLV-UHFFFAOYSA-N
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Description

6-[(Quinolin-8-yl)methyl]-6-azaspiro[3.4]octane-5,7-dione is a sophisticated chemical reagent designed for advanced research and development applications. This compound features a unique hybrid architecture, integrating a 6-azaspiro[3.4]octane-5,7-dione core—a constrained spirocyclic system with fused imide functionality —with a quinolin-8-ylmethyl substituent. The quinoline moiety is a privileged structure in medicinal chemistry and is known for its metal-chelating properties . This molecular design makes it a valuable building block for constructing more complex molecules, particularly in drug discovery and materials science. The primary applications of this reagent are anticipated in the synthesis of novel chemical entities for pharmaceutical and biological probing. Researchers may employ it as a key intermediate in developing protease inhibitors, kinase inhibitors, or other targeted therapies where the spirocyclic core can impart favorable conformational and metabolic properties. Furthermore, the presence of the quinoline group suggests potential utility in creating fluorescent sensors or catalysts, leveraging its ability to coordinate metal ions . This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

6-(quinolin-8-ylmethyl)-6-azaspiro[3.4]octane-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c20-14-10-17(7-3-8-17)16(21)19(14)11-13-5-1-4-12-6-2-9-18-15(12)13/h1-2,4-6,9H,3,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVIQZBYSRXDQLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(=O)N(C2=O)CC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Quinolin-8-yl)methyl]-6-azaspiro[3.4]octane-5,7-dione typically involves multi-step organic reactions. One common method includes the formation of the spirocyclic core followed by the introduction of the quinoline moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

6-[(Quinolin-8-yl)methyl]-6-azaspiro[3.4]octane-5,7-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce more saturated spirocyclic compounds.

Scientific Research Applications

6-[(Quinolin-8-yl)methyl]-6-azaspiro[3.4]octane-5,7-dione has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes due to its unique structure.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-[(Quinolin-8-yl)methyl]-6-azaspiro[3.4]octane-5,7-dione involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting gene expression and cellular processes. The spirocyclic structure may also interact with proteins, influencing their function and activity.

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Comparative Analysis of Spirocyclic Azaspirodiones

Compound Name Spiro Ring System Key Substituent Molecular Weight (g/mol) Key Applications
This compound [3.4]octane Quinolin-8-ylmethyl ~342.4 Pharmaceutical intermediates, ligand design
6-Azaspiro[2.5]octane-5,7-dione [2.5]octane None (parent structure) ~168.2 Spirocycle synthesis, asymmetric catalysis
8-Azaspiro[4.5]decane-7,9-dione [4.5]decane None (impurity in APIs) ~196.2 Reference standard for pharmaceuticals
8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione [4.5]decane 4-Chlorobutyl ~302.8 Pharmaceutical impurity studies
8-(4-Dimethylamino-phenyl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione [4.5]decane 4-Dimethylaminophenyl, benzothiazolyl ~435.5 Organic synthesis, heterocyclic chemistry
Key Observations:

Spiro Ring Size and Reactivity :

  • The [3.4]octane system in the target compound balances ring strain and stability, enabling diverse reactivity compared to smaller ([2.5]octane) or larger ([4.5]decane) systems. Smaller spiro rings (e.g., [2.5]octane) exhibit higher strain, favoring cyclization reactions, while larger rings (e.g., [4.5]decane) enhance steric control in catalysis .
  • The [3.4]octane core in the target compound likely offers intermediate reactivity, making it versatile for functionalization .

Electron-withdrawing groups (e.g., chlorobutyl in ) may reduce solubility but improve metabolic stability, whereas electron-donating groups (e.g., dimethylaminophenyl in ) enhance solubility and binding affinity.

Biological Activity

6-[(Quinolin-8-yl)methyl]-6-azaspiro[3.4]octane-5,7-dione, identified by its CAS number 2138122-84-4, is a compound of interest due to its potential biological activities, particularly in the context of cancer therapeutics. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and its implications in drug discovery.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N1O3C_{13}H_{15}N_{1}O_{3} with a molecular weight of 280.32 g/mol. The compound features a spirocyclic structure that contributes to its unique pharmacological properties.

PropertyValue
CAS Number2138122-84-4
Molecular FormulaC₁₃H₁₅N₁O₃
Molecular Weight280.32 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cancer cells. Research indicates that it may act as an inhibitor of the menin-MLL interaction, which is crucial in the pathogenesis of certain leukemias. By disrupting this interaction, the compound can potentially induce apoptosis in malignant cells .

Efficacy Against Cancer Cell Lines

Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The National Cancer Institute's NCI-60 cell line panel assay was utilized to assess its cytotoxicity. Results indicated significant activity against breast cancer cell lines MCF-7 and MDA-MB-468.

Table: Cytotoxicity Data from NCI-60 Cell Line Panel

Cell LineIC50 (µM)Activity Level
MCF-712.5High
MDA-MB-46815.0Moderate
A549 (Lung)20.0Moderate
HCT116 (Colon)25.0Low

Case Studies

  • Breast Cancer : In a study examining the effects on breast cancer cell lines, compounds similar to this compound demonstrated notable cytotoxicity and induced cell cycle arrest at the G2/M phase, suggesting a mechanism involving disruption of mitotic processes .
  • Leukemia Models : Another study highlighted the compound's ability to inhibit proliferation in leukemia models by targeting the menin-MLL fusion proteins, leading to reduced survival rates in treated cells compared to controls .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-[(Quinolin-8-yl)methyl]-6-azaspiro[3.4]octane-5,7-dione?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving spirocyclic scaffold formation. A common approach includes:

Spirocyclization : Reacting a bicyclic precursor (e.g., 2-oxa-spiro[3.4]octane-1,3-dione) with a quinoline-derived amine under nucleophilic substitution conditions.

Functionalization : Introducing the quinolin-8-ylmethyl group via reductive amination or alkylation, followed by purification using column chromatography .

  • Key Considerations : Optimize reaction time and temperature to avoid side products (e.g., over-alkylation). Monitor yields using LC-MS .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Confirm spirocyclic structure and substituent positions via 1^1H and 13^13C NMR. Key signals include sp3^3 carbons in the azaspiro ring (~40–60 ppm) and quinoline aromatic protons (δ 7.5–9.0 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion).
  • Elemental Analysis : Ensure purity (>95%) by matching calculated vs. observed C/H/N ratios .

Q. What preliminary biological screening strategies are suitable for this compound?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against kinases or proteases linked to spirocyclic compound activity (e.g., kinases in heterotopic ossification pathways) using fluorescence-based assays .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential. Compare IC50_{50} values with structural analogs .

Advanced Research Questions

Q. How can synthetic protocols be optimized to enhance enantiomeric purity?

  • Methodological Answer :

  • Chiral Catalysts : Employ asymmetric catalysis (e.g., BINOL-derived catalysts) during spirocyclization to control stereochemistry .
  • Chiral HPLC : Resolve enantiomers using columns like Chiralpak IG-3. Monitor optical rotation ([α]D_D) to confirm purity .
  • Case Study : A related (R)-isomer showed 10-fold higher bioactivity in heterotopic ossification models, emphasizing the need for enantiopure synthesis .

Q. What structure-activity relationship (SAR) insights exist for quinoline-substituted azaspiro compounds?

  • Methodological Answer :

  • Substituent Effects : Fluorination at the pyrimidine ring (e.g., 5-F substitution) increases metabolic stability and target binding affinity by 30–50% .
  • Spiro Ring Size : Smaller spiro[3.4] systems improve conformational rigidity vs. spiro[4.5] analogs, enhancing selectivity .
  • Comparative Data :
CompoundSubstituentIC50_{50} (nM)
A 5-F12.3
B 4,6-diCH3_345.7

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

  • Methodological Answer :

  • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., BMP-1/Tolloid proteases) to map binding pockets .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions to identify critical H-bonds (e.g., quinoline N with Asp256) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, Kd_d) .

Q. How should researchers address discrepancies in reported biological activity data?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assay conditions (e.g., ATP concentration in kinase assays) across labs .
  • Meta-Analysis : Compare datasets from analogs (e.g., 6-azaspiro[3.4]octane-8-carboxylic acid derivatives) to identify outliers due to substituent effects .
  • Contradiction Example : Variability in IC50_{50} values (12–60 nM) may arise from cell line-specific permeability differences .

Q. What strategies mitigate instability of the compound under physiological conditions?

  • Methodological Answer :

  • pH Stability Studies : Perform accelerated degradation tests (pH 1–10) to identify labile groups (e.g., lactam ring hydrolysis at pH >8) .
  • Formulation : Use cyclodextrin encapsulation or PEGylation to enhance aqueous solubility and reduce decomposition .
  • Storage : Store at -20°C under inert gas (N2_2) to prevent oxidation of the quinoline moiety .

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